Abltide

Kinase Assay Enzyme Kinetics Michaelis-Menten

Researchers quantifying Abl kinase activity require substrates with validated kinetic parameters to ensure cross-study comparability. Abltide (KKGEAIYAAPFA-NH2) provides this calibrated baseline (KM ~4.5 μM, kcat ~11 s⁻¹), recognized as the optimal Abl kinase substrate. • Validated in magnetic bead-based dual-detection HTS formats for cross-validated IC50 determinations against Bcr-Abl. • Enables study of imatinib resistance mechanisms, including T315I gatekeeper mutant inhibitor design. • Lyophilized powder, ≥95% HPLC purity; shipped under cold chain, store at -20°C for long-term stability.

Molecular Formula C60H93N15O15
Molecular Weight 1264.5 g/mol
Cat. No. B15137090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbltide
Molecular FormulaC60H93N15O15
Molecular Weight1264.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1
InChIKeyWOEYLBHGXWOZOC-VHCTZGMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abltide: Abl Kinase Activity Assay Substrate


Abltide is a synthetic peptide substrate (sequence: KKGEAIYAAPFA-NH2) for the Abelson (Abl) tyrosine kinase, including its oncogenic Bcr-Abl fusion protein [1]. It is an established and widely accepted tool for quantifying Abl kinase activity and evaluating potential inhibitors in biochemical assays . As a specific substrate for the Abl family of non-receptor tyrosine kinases (NRTKs), it serves as a critical reagent in oncology research, particularly for studies of chronic myeloid leukemia (CML) where Bcr-Abl is the primary therapeutic target [2].

Abltide for Reproducible Abl Kinase Assays


In the class of Abl kinase substrates, simply interchanging peptides is not advisable. Differences in sequence directly impact binding affinity and catalytic efficiency, which can alter assay results and hinder data comparison across studies. While multiple Abl substrates exist, the specific kinetic profile of Abltide—characterized by a well-documented KM of approximately 4.5 μM and kcat of 11 s⁻¹—makes it a calibrated standard for many assays [1]. Using a substrate with a different KM, such as the alternative EAIYAAPFAKKK peptide (KM=4 μM), could lead to variations in measured enzyme activity and inhibitor potency . Furthermore, the extensive validation of Abltide in high-impact studies, including inhibitor screening with imatinib and dasatinib, provides a level of assay benchmarking and comparability that is not guaranteed with less-characterized substrates [2].

Abltide Performance Benchmarks


Standardized Kinetic Baseline for ABL1 Assays

The Michaelis-Menten kinetic parameters for Abltide with Abelson tyrosine-protein kinase 1 (ABL1) have been precisely determined using an electrochemical method, providing a reliable benchmark for assay standardization. This includes a KM of ∼4.5 μM, a turnover number (kcat) of ∼11 s⁻¹, and a catalytic efficiency (kcat/KM) of ∼2.3 s⁻¹ μM⁻¹ [1]. While other Abl substrates are available, this defined kinetic profile allows researchers to directly compare results and troubleshoot assay performance.

Kinase Assay Enzyme Kinetics Michaelis-Menten

Imatinib and Danusertib Potency Benchmarking

Abltide is a validated substrate for screening Abl kinase inhibitors, with established IC50 values for clinical agents. In an electrochemical assay using purified ABL1, the IC50 for imatinib mesylate was determined to be 0.53 μM and for danusertib was 0.08 μM [1]. These values, generated using Abltide as the substrate, serve as reference points against which new inhibitors can be compared, confirming the assay system's ability to rank compound potencies in line with known pharmacology.

Inhibitor Screening Drug Discovery Bcr-Abl

T315I Inhibitor Scaffold for Drug-Resistant CML

The T315I 'gatekeeper' mutation in Bcr-Abl is a major cause of resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib. Research demonstrates that Abltide-derived sequences can be used to design novel inhibitors targeting this mutant [1]. A re-engineered cyclotide grafted with Abltide sequences showed significant in vitro inhibition of the [T315I]Abl kinase, which is notoriously multi-drug resistant [2].

Drug Resistance T315I Mutation CML

Magnetic Bead-Based High-Throughput Screening

Abltide has been successfully integrated into a novel, magnetic bead-based kinase assay designed for high-throughput screening. This system uses Abltide immobilized on magnetic beads and employs dual detection techniques—MALDI-TOF MS and immuno-chemifluorescence—to provide robust and reliable IC50 determinations for inhibitors like imatinib and dasatinib [1]. The dual-detection method enhances confidence in the results by allowing cross-validation of inhibitor potencies, minimizing false positives and negatives in chemical library screens.

High-Throughput Screening MALDI-TOF MS Assay Development

Abltide Research Applications


High-Throughput Bcr-Abl Inhibitor Screening

Procure Abltide to establish a robust and calibrated high-throughput screening (HTS) assay for novel Abl kinase inhibitors. The peptide's well-defined kinetic parameters (KM ∼4.5 μM, kcat ∼11 s⁻¹) serve as a validated baseline for assay development [1], while its proven performance in magnetic bead-based, dual-detection formats allows for reliable, cross-validated IC50 determinations at scale [2]. This application is ideal for core screening facilities and drug discovery programs seeking to identify and triage new chemical entities targeting Bcr-Abl.

T315I Mutant Drug Resistance Studies

For research groups focused on overcoming imatinib resistance in CML, Abltide is the substrate of choice. Its recognition as the 'optimal' substrate of Abl kinase [3] underpins its use as a starting point for designing novel, substrate-competitive inhibitors. Specifically, Abltide-derived sequences have been shown to generate molecules with activity against the multi-drug-resistant T315I gatekeeper mutant, a capability not shared by ATP-competitive inhibitors like imatinib [4]. Procuring Abltide enables the study of this critical resistance mechanism and the development of next-generation therapeutics.

Abl Kinase Mutant and Isoform Characterization

Use Abltide as a reference substrate to characterize the catalytic activity and substrate preference of various Abl kinase mutants or isoforms (e.g., c-Abl vs. Bcr-Abl) [5]. By using a substrate with a known kinetic profile (KM ∼4.5 μM, kcat ∼11 s⁻¹), researchers can accurately quantify and compare changes in enzyme efficiency (kcat/KM) resulting from oncogenic mutations, protein modifications, or interaction with regulatory proteins. This application is essential for fundamental research in kinase signaling and oncology.

Validation of Novel Abl Kinase Inhibitors

Employ Abltide in orthogonal assay formats to validate the potency of hits identified from primary screens or to characterize the mechanism of action of new inhibitors. The peptide's utility in different assay systems, including electrochemical detection [1] and MALDI-TOF MS [2], provides a means to confirm inhibitor activity independent of a single detection technology. This is a critical step in the lead optimization process, ensuring that observed potency is not an assay-specific artifact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abltide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.